2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 155538-41-3
VCID: VC21094620
InChI: InChI=1S/C8H4ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2H,(H2,13,14)
SMILES: C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)N)Cl
Molecular Formula: C8H4ClF3N2S
Molecular Weight: 252.64 g/mol

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole

CAS No.: 155538-41-3

Cat. No.: VC21094620

Molecular Formula: C8H4ClF3N2S

Molecular Weight: 252.64 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole - 155538-41-3

Specification

CAS No. 155538-41-3
Molecular Formula C8H4ClF3N2S
Molecular Weight 252.64 g/mol
IUPAC Name 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H4ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2H,(H2,13,14)
Standard InChI Key DHURNZDLDZXODT-UHFFFAOYSA-N
SMILES C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)N)Cl
Canonical SMILES C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)N)Cl

Introduction

Chemical Structure and Properties

Structure

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole consists of a benzothiazole core with three key substituents: an amino group at position 2, a chlorine atom at position 6, and a trifluoromethyl group at position 4. The molecular formula is C8H4ClF3N2S .

Physical and Chemical Properties

The key properties of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole are summarized in Table 1:

PropertyValue
Molecular FormulaC8H4ClF3N2S
Molecular Weight252.64 g/mol
CAS Number155538-41-3
IUPAC Name6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
AppearanceYellow solid at room temperature
SolubilitySoluble in organic solvents such as DMSO, DMF, and methanol; poorly soluble in water
Melting PointNot specified in available literature

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the amino group at position 2 serves as a key site for further functionalization and contributes to hydrogen bonding interactions with biological targets.

Synthesis Methods

Several methods have been reported for the synthesis of benzothiazole derivatives, which can be adapted for the preparation of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole.

Hantzsch Synthesis

The Hantzsch method is one of the most common approaches for synthesizing thiazole derivatives. It involves the reaction of α-halocarbonyl compounds with thioamides or thiourea . For 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole, this typically involves:

  • Reaction of appropriately substituted α-halocarbonyl compound with thiourea

  • Cyclization to form the thiazole ring

  • Purification through recrystallization or column chromatography

Direct Cyclization Method

Another approach involves the direct reaction of 2-chloro-4-(trifluoromethyl)aniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .

Cook-Heilbron Method

This method involves the reaction of an aminonitrile with carbon disulfide, which can be applied to synthesize 2,4-disubstituted 5-aminothiazole derivatives . This approach can be modified for the synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole.

Metal-Catalyzed Methods

Recent advances in synthetic methodologies have led to the development of metal-catalyzed approaches for the synthesis of benzothiazole derivatives:

  • Copper-catalyzed intramolecular C-S bond formation from thiobenzanilides

  • Palladium-catalyzed cyclization reactions

  • Microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields

Biological Activities

Antimicrobial Properties

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it possesses antibacterial effects with minimal inhibitory concentrations (MIC) indicating strong efficacy.

Research has indicated that:

  • The compound exhibits activity against both Gram-positive and Gram-negative bacteria

  • It demonstrates potential against certain drug-resistant bacterial strains

  • The antibacterial activity is attributed to the compound's ability to interact with specific bacterial targets, possibly including enzymes involved in cell wall synthesis or DNA replication

Compound TypeCell LineIC50 ValueMechanism of Action
Benzothiazole derivativeHepG2 (liver cancer)1.25 μMInduces apoptosis
Benzothiazole derivativeHeLa (cervical cancer)1.98 μMCell cycle arrest
Benzothiazole derivativeSW480 (colon cancer)1.61 μMApoptotic pathways
Thiazole derivativeMCF-7 (breast cancer)5.71 μMNot specified

The anticancer activity is attributed to the compound's interaction with specific molecular targets, such as enzymes or receptors involved in cellular proliferation and survival .

Anticonvulsant Activity

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole has been evaluated for anticonvulsant properties, showing promising results in animal models. The anticonvulsant activity may be related to the compound's ability to modulate neurotransmitter systems or ion channels involved in neuronal excitability.

Anti-inflammatory Effects

Although specific data for 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is limited, studies on related benzothiazole derivatives have shown anti-inflammatory properties through:

  • Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6

  • Modulation of inflammatory signaling pathways

  • Reduction of inflammatory cell recruitment and activation

Mechanism of Action

The biological activities of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole are attributed to its interactions with specific molecular targets and pathways. Although the exact mechanism varies depending on the specific biological activity, several general mechanisms have been proposed:

DNA Binding

The compound may intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant for its anticancer activity.

Protein Interaction

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole can bind to proteins involved in cell signaling pathways, influencing cellular responses and promoting apoptosis in cancer cells.

Enzyme Inhibition

The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation. This inhibitory effect could be a result of the compound's structural features, which allow it to fit into enzyme active sites and disrupt their function .

Comparison with Similar Compounds

To better understand the unique properties and potential applications of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole, it is valuable to compare it with structurally related compounds.

Comparison with Other Benzothiazole Derivatives

Table 3 presents a comparison of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole with other benzothiazole derivatives:

CompoundStructure DifferencesBiological ActivitiesApplications
2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazoleAmino group at position 2, chlorine at position 6, trifluoromethyl at position 4Antimicrobial, anticancer, anticonvulsantDrug development, research tool
2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazoleBromine instead of amino group at position 2Building block in synthesis, potential biological activitiesSynthetic intermediate
2-Chloro-4-(trifluoromethyl)benzo[d]thiazoleChlorine instead of amino group at position 2Synthetic intermediateChemical synthesis
6-(Trifluoromethyl)benzo[b]thiophen-2-amineStructural isomer with different ring arrangementAntioxidant, anti-inflammatoryResearch applications

Structure-Activity Relationship

Several structure-activity relationship (SAR) studies on benzothiazole derivatives have provided insights into how structural modifications affect biological activity:

  • The amino group at position 2 is often essential for antimicrobial and anticancer activities

  • The presence of electron-withdrawing groups (such as chlorine or trifluoromethyl) enhances biological activity

  • The trifluoromethyl group increases lipophilicity and metabolic stability

  • The benzothiazole core provides a rigid scaffold that facilitates binding to biological targets

Current Research Applications

Drug Development

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole and its derivatives are being investigated as potential candidates for drug development in several therapeutic areas:

  • Antimicrobial agents against resistant pathogens

  • Anticancer drugs targeting specific pathways

  • Anticonvulsant medications with novel mechanisms of action

Chemical Building Block

The compound serves as a versatile building block in organic synthesis for the preparation of more complex molecules with potential biological activities:

  • Derivatization through the amino group

  • Incorporation into larger molecular frameworks

  • Development of heterocyclic libraries for drug discovery

Medicinal Chemistry Research

In medicinal chemistry, 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is used as a model compound for studying:

  • The effects of trifluoromethyl substitution on drug properties

  • Structure-activity relationships in heterocyclic compounds

  • The development of novel synthetic methodologies for bioactive compounds

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